2-[(E)-2-(4-methylphenyl)ethenyl]-5-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
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Overview
Description
2-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-5-[4-(2-PHENOXYACETYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 2-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-5-[4-(2-PHENOXYACETYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE involves multiple steps. The synthetic route typically starts with the preparation of the oxazole ring, followed by the introduction of the piperazine and phenoxyacetyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyacetyl group, using reagents like sodium hydroxide or potassium carbonate.
Addition: Addition reactions can occur at the ethenyl group, using reagents such as bromine or hydrogen bromide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-5-[4-(2-PHENOXYACETYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar compounds to 2-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-5-[4-(2-PHENOXYACETYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE include:
- Benzenamine, 4,4’-(1,4-phenylenedi-2,1-ethenediyl)bis[N-(2,4-dimethylphenyl)-N-(4-methylphenyl)-]
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(4-Ethoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of 2-[(1E)-2-(4-METHYLPHENYL)ETHENYL]-5-[4-(2-PHENOXYACETYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE lies in its combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C25H24N4O3 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-[(E)-2-(4-methylphenyl)ethenyl]-5-[4-(2-phenoxyacetyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C25H24N4O3/c1-19-7-9-20(10-8-19)11-12-23-27-22(17-26)25(32-23)29-15-13-28(14-16-29)24(30)18-31-21-5-3-2-4-6-21/h2-12H,13-16,18H2,1H3/b12-11+ |
InChI Key |
VOTHPONXPCXDMV-VAWYXSNFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)COC4=CC=CC=C4)C#N |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)COC4=CC=CC=C4)C#N |
Origin of Product |
United States |
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